molecular formula C36H68O B14233820 Hexatriaconta-1,4-dien-3-one CAS No. 420782-16-7

Hexatriaconta-1,4-dien-3-one

Cat. No.: B14233820
CAS No.: 420782-16-7
M. Wt: 516.9 g/mol
InChI Key: DEZNVYOSJPBOIF-UHFFFAOYSA-N
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Description

Hexatriaconta-1,4-dien-3-one is a long-chain alkenone with a molecular formula of C36H70O. This compound is characterized by the presence of two double bonds at positions 1 and 4, and a ketone group at position 3. It is a member of the alkenone family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexatriaconta-1,4-dien-3-one can be achieved through various methods. One common approach involves the dehydrogenation of steroidal 3-ketones using benzeneseleninic anhydride generated in situ by efficient oxygen atom transfer from iodoxybenzene to catalytic amounts of diphenyl diselenide . This method is experimentally convenient and economical, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves microbial biotransformation. Filamentous fungi, such as Aspergillus brasiliensis, are used to transform steroid substances through hydroxylation, oxidation, reduction, and double bond formation . This method is both economically and ecologically competitive, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hexatriaconta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced products with altered functional groups.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HBr for addition reactions, and catalytic amounts of diphenyl diselenide for dehydrogenation . Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles.

Major Products

Major products formed from these reactions include hydroxylated and reduced derivatives, which can have significant biological and industrial applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexatriaconta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial action against Xanthomonas axonopodis pv. Citri involves the disruption of bacterial cell membranes, as observed through scanning electron microscopy . Additionally, its antiproliferative effects on cancer cells are mediated through the inhibition of the HSP90 C-terminus, leading to the degradation of client proteins and induction of apoptosis .

Comparison with Similar Compounds

Hexatriaconta-1,4-dien-3-one can be compared with other similar compounds, such as:

This compound stands out due to its long carbon chain and unique structural features, which contribute to its diverse applications and biological activities.

Properties

CAS No.

420782-16-7

Molecular Formula

C36H68O

Molecular Weight

516.9 g/mol

IUPAC Name

hexatriaconta-1,4-dien-3-one

InChI

InChI=1S/C36H68O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h4,34-35H,2-3,5-33H2,1H3

InChI Key

DEZNVYOSJPBOIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)C=C

Origin of Product

United States

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